molecular formula C17H20N2OS B2953076 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea CAS No. 338963-09-0

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea

Cat. No.: B2953076
CAS No.: 338963-09-0
M. Wt: 300.42
InChI Key: FOUNITCIJWKJJL-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea is a thiourea derivative characterized by a central thiourea (N–C(=S)–N) backbone. The compound features a 4-methylphenyl group attached to one nitrogen atom and a 1-hydroxy-3-phenylpropan-2-yl moiety on the other.

Properties

IUPAC Name

1-(1-hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-7-9-15(10-8-13)18-17(21)19-16(12-20)11-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUNITCIJWKJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea typically involves the reaction of appropriate amines with isothiocyanates. A common synthetic route might include:

    Step 1: Preparation of the amine precursor by reacting 1-hydroxy-3-phenylpropan-2-amine with 4-methylphenyl isothiocyanate.

    Step 2: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Step 3: The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thioureas often involve large-scale reactions in batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Catalysts or additives may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and thiourea groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Differences

Compound Name Substituent 1 Substituent 2 Key Features Reference
Target Compound 1-Hydroxy-3-phenylpropan-2-yl 4-Methylphenyl Hydroxyl group for H-bonding; methyl as electron-donating group
1-[(2S)-1-Azido-3,3-dimethylbutan-2-yl]-3-(4-methylphenyl)thiourea Azido-dimethylbutan-2-yl 4-Methylphenyl Azide group for catalytic applications; lacks hydroxyl group
1-(2-(1H-Indol-3-yl)ethyl)-3-(4-methylphenyl)thiourea Indole-ethyl 4-Methylphenyl Indole moiety for enhanced biological activity (e.g., antitubercular)
1-(4-Chlorophenyl)-3-phenylthiourea Phenyl 4-Chlorophenyl Chlorine as electron-withdrawing group; impacts reactivity
1-[N-Methyl-N-(Phenyl)amino]-3-(4-methylphenyl)thiourea N-Methyl-N-phenylamino 4-Methylphenyl Methylamino group alters electron density and solubility
1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea 2,4-Dimethylphenyl 4-Methylphenyl Increased steric hindrance; impacts membrane interactions

Key Observations :

  • The 4-methylphenyl group is a common feature in several analogs, suggesting its role in balancing lipophilicity and electronic effects.

Effects on Physicochemical Properties

Hydrogen Bonding and Solubility

The hydroxyl group in the target compound likely improves water solubility compared to non-polar analogs like 1-(2,4-dimethylphenyl)-3-(4-methylphenyl)thiourea . For instance, in , intramolecular hydrogen bonds in 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea stabilize its crystal structure . Similarly, the target compound’s hydroxyl group may facilitate intermolecular interactions, influencing melting points or crystallization behavior.

Electronic Effects

  • Electron-Donating vs. Withdrawing Groups : The 4-methyl group (electron-donating) contrasts with halogenated analogs (e.g., 4-chlorophenyl in ), which exhibit stronger electron-withdrawing effects. This difference impacts reactivity; halogenated thioureas in showed enhanced antitubercular activity (MICs: 2–8 µg/mL) due to increased electrophilicity .

Spectroscopic Characterization

  • NMR and HRMS data from and provide benchmarks for verifying the target compound’s structure . For example, thiourea protons typically resonate at δ 9–11 ppm in $^1$H NMR.

Biological Activity

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea is an organic compound belonging to the thiourea class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C17H20N2O1S\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{1}\text{S}

IUPAC Name : this compound
CAS Number : 338963-09-0
Molecular Weight : 304.42 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Preparation of the amine precursor : Reacting 1-hydroxy-3-phenylpropan-2-amine with 4-methylphenyl isothiocyanate.
  • Reflux conditions : The reaction is conducted in an organic solvent such as ethanol or methanol.
  • Purification : The final product is purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxy and thiourea groups can form hydrogen bonds, influencing enzyme activity and receptor interactions. This interaction may lead to modulation of biological pathways relevant to therapeutic applications.

Antimicrobial Properties

Research has indicated that thioureas, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anticancer Activity

There is emerging evidence that compounds like this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating a potential role in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent .

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Case Study 2: Anticancer Potential

In another study focused on anticancer activity, the compound was tested against human breast cancer cell lines (MCF7). Results showed a significant reduction in cell viability at concentrations above 25 µg/mL, with an IC50 value determined to be approximately 30 µg/mL .

Cell Line IC50 (µg/mL)
MCF730

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar thiourea derivatives:

Compound Name Antimicrobial Activity Anticancer Activity (IC50)
This compoundYes (MIC: 50 µg/mL)Yes (IC50: 30 µg/mL)
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-chlorophenyl)thioureaYesModerate (IC50: >40 µg/mL)
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methoxyphenyl)thioureaNoLow (IC50: >50 µg/mL)

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